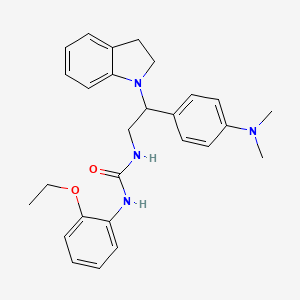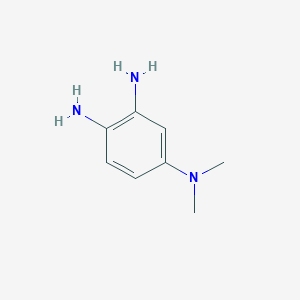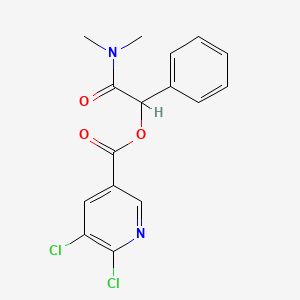
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Sugen Inc. and has since been used to study various biochemical and physiological processes.
Mechanism of Action
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea inhibits the activity of Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been shown to be a selective inhibitor of Src kinases, with little or no activity against other kinases.
Biochemical and Physiological Effects:
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the migration and invasion of cancer cells, which are important processes in metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is its selectivity for Src kinases, which allows for the specific inhibition of these kinases without affecting other kinases. This makes it a valuable tool for studying the role of Src kinases in various biological processes. However, one limitation of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in scientific research. One direction is the development of more potent and selective inhibitors of Src kinases. Another direction is the use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in combination with other drugs for the treatment of cancer. Finally, the use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in the study of other biological processes, such as inflammation and immune function, is an area of future research.
Conclusion:
In conclusion, 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a valuable tool for studying the role of Src kinases in various biological processes. Its selectivity for Src kinases, mechanism of action, and biochemical and physiological effects make it a useful compound for scientific research. While there are some limitations to its use, there are also several future directions for the development and use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in scientific research.
Synthesis Methods
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea involves the reaction of 4-(dimethylamino)phenylacetic acid with indoline-2-one in the presence of thionyl chloride to form 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)acetic acid. This intermediate is then reacted with 2-ethoxyphenyl isocyanate to form 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea. The overall yield of the synthesis is around 20%.
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been widely used in scientific research as a selective inhibitor of Src family kinases. Src kinases are involved in various cellular processes such as cell proliferation, differentiation, and migration. 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the activity of Src kinases in vitro and in vivo, making it a valuable tool for studying the role of Src kinases in various biological processes.
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-4-33-26-12-8-6-10-23(26)29-27(32)28-19-25(21-13-15-22(16-14-21)30(2)3)31-18-17-20-9-5-7-11-24(20)31/h5-16,25H,4,17-19H2,1-3H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXGSCNDYONJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)

![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)

![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)
![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)
![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)
![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)